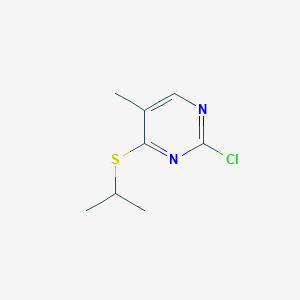

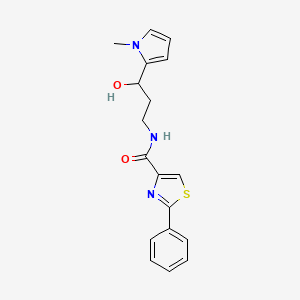

2-Chloro-4-(isopropylthio)-5-methylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-Chloro-4-(isopropylthio)-5-methylpyrimidine” is a chemical compound with a specific molecular structure . It’s important to note that the information available on this compound is limited and may not be fully comprehensive .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the protodeboronation of pinacol boronic esters has been described, which could potentially be applied to the synthesis of compounds like "2-Chloro-4-(isopropylthio)-5-methylpyrimidine" .Scientific Research Applications

Antiviral Activity

2-Chloro-4-(isopropylthio)-5-methylpyrimidine derivatives have shown potential in antiviral research. For instance, some pyrimidine derivatives have been identified for their inhibitory effects against a variety of viruses, including herpes simplex virus and human immunodeficiency virus (Holý et al., 2002). These compounds interact with viral replication processes, offering insights into potential antiviral drug development.

Interaction with Receptors

Research on certain pyrimidine derivatives, such as 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, has shown significant roles in hypertension treatment, acting as potential receptor agonists. Studies involving molecular docking and experimental techniques like FT-IR, FT-Raman, and NMR have been conducted to understand their interaction with biological receptors and their therapeutic potential (Aayisha et al., 2019).

Plant Growth Retardation

In agricultural research, certain pyrimidine derivatives have been studied for their role in inhibiting plant growth. This involves interactions with plant hormones like gibberellins, leading to shortened stems and reduced growth. Such compounds are of interest in controlling plant growth and development (Dennis et al., 1965).

Chemical Synthesis and Transformations

Pyrimidines, including 2-Chloro-4-(isopropylthio)-5-methylpyrimidine, are also of interest in synthetic chemistry for their reactivity and potential to form various derivatives. These studies contribute to a broader understanding of chemical reactions and compound synthesis, which is fundamental in drug development and material sciences (Brown & Waring, 1974).

Pharmacokinetic Studies

Studies have also been conducted on the pharmacokinetics of compounds containing pyrimidine derivatives, understanding how they interact in biological systems, their metabolism, and potential interactions with other compounds. This is crucial in the context of drug development and safety assessments (Timchalk et al., 2005).

Safety And Hazards

Future Directions

The future directions for research on “2-Chloro-4-(isopropylthio)-5-methylpyrimidine” could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various industries could be explored .

properties

IUPAC Name |

2-chloro-5-methyl-4-propan-2-ylsulfanylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2S/c1-5(2)12-7-6(3)4-10-8(9)11-7/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBGYWRMFYQDAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1SC(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(isopropylthio)-5-methylpyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2823403.png)

![(5E)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,7,8-tetrahydro-2H-azocine-5-carboxylic acid](/img/structure/B2823404.png)

![6-[(6-Chloro-3-pyridinyl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2823405.png)

![2-((6-((3,4-dimethoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2823407.png)

![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2823408.png)

![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-oxo-4H-chromene-2-carboxylate](/img/structure/B2823413.png)

![Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate](/img/structure/B2823416.png)

![2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-2,2-difluoroacetic acid](/img/structure/B2823423.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2823424.png)